molecular formula C8H10N6S B1682367 Zaltidine CAS No. 85604-00-8

Zaltidine

Cat. No. B1682367
CAS RN: 85604-00-8
M. Wt: 222.27 g/mol
InChI Key: GIMNAEMRNXUAQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Zaltidine were not found, general methods for synthesizing azetidines, a class of compounds to which Zaltidine belongs, have been reported . These methods include copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides , and visible-light-mediated intermolecular [2+2] photocycloadditions .


Molecular Structure Analysis

Zaltidine has a molecular formula of C8H10N6S and a molecular weight of 222.27 g/mol . Its IUPAC name is 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine . The InChI and SMILES strings provide more detailed structural information .


Physical And Chemical Properties Analysis

Zaltidine has a molecular weight of 222.27 g/mol, and its exact mass is 222.06876552 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 .

Scientific Research Applications

1. Zoledronic Acid in Osteoarthritis

Zoledronic Acid (ZA) has been studied for its effects in osteoarthritis. A study showed that intra-articular application of ZA in a rat osteoarthritis model resulted in significantly reduced synovitis, indicating a potential chondroprotective effect. This suggests ZA could be beneficial in managing osteoarthritis-related symptoms (Çınar, Ozkoç, Bolat, Karaeminoğullari, Sezgin, Tandoğan, 2015).

2. Chirality Influence of Zaltoprofen

The chirality of Zaltoprofen (ZLT) and its influence on UDP-glucuronosyltransferases (UGTs) inhibition has been explored. ZLT, a nonsteroidal anti-inflammation drug, shows differential inhibition effects on UGT1A8 and UGT2B7 isoforms, depending on its chirality. This finding has implications for drug-drug interactions and the metabolic processing of ZLT (Jia, Hu, Wang, Liu, Liu, Zhang, Li, Wang, Cao, Fang, 2015).

3. GABA(A) Receptor Subtypes and Zaleplon

Research on Zaleplon's modulatory action at GABA(A) receptors compared to other hypnotic agents like zolpidem and triazolam shows that Zaleplon exhibits selectivity for alpha1-containing receptors. This pharmacological profile helps in understanding Zaleplon's effects and potential uses in clinical settings (Sanna, Busonero, Talani, Carta, Massa, Peis, Maciocco, Biggio, 2002).

4. Zalcitabine-Induced Hepatotoxicity

A study on Zalcitabine, an antiretroviral drug, shows its hepatotoxic effects, causing mitochondrial DNA depletion in murine liver. The study also explored therapeutic outcomes with oral uridine supplementation, highlighting the potential for mitigation strategies against such hepatotoxic effects (Lebrecht, Vargas‐Infante, Setzer, Kirschner, Walker, 2007).

5. Zanthoxylum Alatum and Depressive-Like Behavior

Research on Zanthoxylum Alatum (ZA) showed its potential in treating depressive-like behavior in mice. The study provides insights into the therapeutic applications of ZA in managing depression and related conditions (Barua, Saikia, Ren, Ramakrishnan, Pathak, Tamuli, Barua, 2018).

Future Directions

While specific future directions for Zaltidine were not found, recent advances in the synthesis and reactivity of azetidines suggest potential future directions for this class of compounds .

properties

IUPAC Name

2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6S/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10/h2-3H,1H3,(H,11,12)(H4,9,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMNAEMRNXUAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868921
Record name N''-[4-(2-Methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zaltidine

CAS RN

85604-00-8
Record name Zaltidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085604008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZALTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54HY424479
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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